molecular formula C13H29N B099482 N,N-Dimethylundecylamine CAS No. 17373-28-3

N,N-Dimethylundecylamine

Cat. No. B099482
CAS RN: 17373-28-3
M. Wt: 199.38 g/mol
InChI Key: MMWFTWUMBYZIRZ-UHFFFAOYSA-N
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Description

N,N-Dimethylundecylamine is an organic compound that falls under the category of amines . It has a linear formula of CH3(CH2)10N(CH3)2 . The molecular weight of N,N-Dimethylundecylamine is 199.38 .


Molecular Structure Analysis

The molecular structure of N,N-Dimethylundecylamine is represented by the SMILES string CCCCCCCCCCCN©C . The InChI key for this compound is MMWFTWUMBYZIRZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

N,N-Dimethylundecylamine finds application in the synthesis of polymers and various other organic compounds . It serves as a valuable reagent for organic synthesis and a catalyst for facilitating organic reactions .


Physical And Chemical Properties Analysis

N,N-Dimethylundecylamine has a refractive index n20/D of 1.435 (lit.) . It has a boiling point of 50 °C/0.1 mmHg (lit.) and a density of 0.783 g/mL at 25 °C (lit.) .

Scientific Research Applications

NDMA Precursor Analysis in Water Treatment

N,N-dimethylundecylamine, as a structural analog, relates to N-nitrosodimethylamine (NDMA), a potent carcinogen formed during water and wastewater treatment. NDMA precursors, like dimethylamine, react during chloramination, forming NDMA. Research has focused on quantifying these organic precursors in water treatment processes (Mitch et al., 2003).

NDMA Formation in Wastewater Treatment Plants

In municipal wastewater treatment, NDMA is produced from reactions involving monochloramine and organic nitrogen-containing precursors, including compounds like dimethylamine. Biological treatment can remove known NDMA precursors like dimethylamine, although other NDMA precursors are less effectively removed. Strategies to prevent NDMA formation include ammonia removal, elimination of dimethylamine-based polymers, and advanced filtration techniques (Mitch & Sedlak, 2004).

NDMA Formation from Dimethylamine Reaction

Studies have shown that NDMA can be formed from reactions involving dimethylamine and monochloramine, suggesting a potential pathway for NDMA formation in environmental settings. The research provided insights into the chemical reactions and environmental relevance of NDMA formation pathways (Choi & Valentine, 2002).

Nitrosamine Formation from Secondary Amines

Research on the occurrence of nitrosamines and secondary amines in water sources revealed that compounds like dimethylamine can form corresponding nitrosamines, including NDMA, during water treatment processes. This study highlighted the significance of secondary amines as nitrosamine precursors in drinking water supplies (Wang et al., 2011).

Role in NDMA Formation Mechanisms

A computational study on NDMA formation from dimethylamine during chloramination and ozonation revealed significant insights into the reaction mechanisms. It suggested that amines with the second nitrogen source connected to the N-(CH3)2 moiety are potential NDMA precursors upon ozonation, expanding the understanding of NDMA formation mechanisms (Liu & Zhong, 2017).

Safety And Hazards

N,N-Dimethylundecylamine is considered toxic . Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases .

properties

IUPAC Name

N,N-dimethylundecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWFTWUMBYZIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276245
Record name N,N-Dimethylundecylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylundecylamine

CAS RN

17373-28-3
Record name N,N-Dimethyl-1-undecanamine
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Record name NSC 359844
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Record name N,N-Dimethylundecylamine
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Record name N,N-Dimethylundecylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
T Zeng, Z Zuo, Y Luo, Y Zhao, Y Yu, Q Chen - FEBS Open bio, 2019 - Wiley Online Library
Human dihydroorotate dehydrogenase ( DHODH ), the enzyme that catalyzes the rate‐limiting step in de novo pyrimidine biosynthesis, is considered to be an attractive target for …
Number of citations: 7 febs.onlinelibrary.wiley.com
ER Klobukowski, RJ Angelici, LK Woo - Organometallics, 2012 - ACS Publications
Bulk gold powder (∼5–50 μm particles) catalyzes the reactions of isocyanides with amines and amine N-oxides to produce ureas. The reaction of n-butyl isocyanide ( n Bu–NC) with di…
Number of citations: 17 pubs.acs.org
SR Shepard, C Stone, S Cook, A Bouvier, G Boyd… - Journal of …, 2002 - Elsevier
A cell permeabilization method for the release of intracellular proteins from microbial cells was developed. The method was applied to the recovery of recombinant botulinum neurotoxin …
Number of citations: 19 www.sciencedirect.com
H Michel - International tables for crystallography, 2006 - Springer
At the time of writing, the Protein Data Bank contains more than 8000 entries of protein structures. These belong to roughly 1200 sequence-unrelated protein families, which can be …
Number of citations: 26 link.springer.com
B Walse, VT Dufe, B Svensson, I Fritzson… - Biochemistry, 2008 - ACS Publications
Inhibitors of dihydroorotate dehydrogenase (DHODH) have been suggested for the treatment of rheumatoid arthritis, psoriasis, autoimmune diseases, Plasmodium, and bacterial and …
Number of citations: 88 pubs.acs.org
LR McLean, Y Zhang, W Degnen, J Peppard… - Bioorganic & Medicinal …, 2010 - Elsevier
Amino-benzoic acid derivatives 1–4 were found to be inhibitors for DHODH by virtual screening, biochemical, and X-ray crystallographic studies. X-ray structures showed that 1 and 2 …
Number of citations: 26 www.sciencedirect.com
PTP Bedingfield, D Cowen, P Acklam, F Cunningham… - pstorage-acs-6854636.s3 …
Out of the all the output compounds from the ROCS screen of the Maybridge chemical library, the compounds in Table S 1 were chosen to be ordered and tested. They were chosen as …
MC Wiener - Methods, 2004 - Elsevier
Membrane protein structural biology is a frontier area of modern biomedical research. Twenty to thirty-five percent of the proteins encoded by an organism's genome are integral …
Number of citations: 270 www.sciencedirect.com
FG Müller, CRD Lancaster - Membrane Biogenesis: Methods and …, 2013 - Springer
The crystallization of membrane proteins is an essential technique for the determination of atomic models of three-dimensional structures by X-ray crystallography. The compositions of …
Number of citations: 11 link.springer.com
Z Liu, Q Hu, W Wang, S Lu, D Wu, S Ze, J He… - Biochemical …, 2020 - Elsevier
Multiple sclerosis (MS) is the most popular chronic and debilitating inflammatory disease of the central nervous system (CNS) that remains incurable. Dihydroorotate dehydrogenase (…
Number of citations: 12 www.sciencedirect.com

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